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An In-depth Technical Guide on the Discovery, Origin, and Core Biology of Programmed Cell
Death Protein 1 (PD-1)

Introduction

Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint
receptor that plays a pivotal role in regulating T-cell function and maintaining immune
homeostasis.[1][2] Its discovery and subsequent elucidation of its signaling pathways have
revolutionized the field of oncology, leading to the development of highly effective cancer
immunotherapies. This technical guide provides a comprehensive overview of the discovery,
origin, molecular characteristics, and functional pathways of PD-1, intended for researchers,
scientists, and professionals in drug development.

Discovery and Origin
Initial Discovery

PD-1 was discovered in 1992 by a team of researchers at Kyoto University, led by Dr. Tasuku
Honjo.[1][3][4] The discovery was a result of a search for genes involved in the process of
programmed cell death (apoptosis) in a T-cell hybridoma.[3][5] Using a technique known as
subtractive hybridization, they isolated a novel gene that was upregulated during the induction
of apoptosis.[3] They named the corresponding protein "Programmed Death-1" (PD-1) based
on this initial observation.[1][3]

Elucidation of Function
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Subsequent research revealed that PD-1's primary role was not to directly induce apoptosis,
but rather to act as a negative regulator of the immune response.[3][5] This was definitively
demonstrated in 1999 when the same research group generated PD-1 knockout mice. These
mice developed lupus-like autoimmune diseases, indicating that PD-1 is essential for
maintaining self-tolerance and preventing excessive immune reactions.[1][5] This established
PD-1 as a key immune checkpoint molecule.

The full significance of PD-1 in pathology, particularly in cancer, became clear with the
discovery of its ligands, PD-L1 (B7-H1) and PD-L2 (B7-DC), and the observation that tumor
cells often upregulate PD-L1 to evade immune surveillance.[1][2][6] This interaction leads to
the functional inactivation, or "exhaustion," of tumor-infiltrating T cells, allowing the cancer to
grow unchecked.[7][8][9]

Molecular and Genetic Characteristics

PD-1 is a type | transmembrane protein belonging to the CD28/CTLA-4 family.[2][5] The human
PD-1 protein is encoded by the PDCD1 gene, located on chromosome 2qg37.3.[1][2] The
protein consists of an extracellular IgV-like domain, a transmembrane region, and an
intracellular tail.[2][5] The cytoplasmic tail contains two key signaling motifs: an
immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based
switch motif (ITSM).[2][10] These motifs are crucial for transducing inhibitory signals upon
ligand binding.

Quantitative Data
Binding Affinities of PD-1 and its Ligands

The interaction between PD-1 and its ligands is a critical determinant of its function. The
binding affinities (KD) can vary depending on the specific ligand and the experimental
conditions.
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Interacting Binding Affinity
Method Notes
Molecules (KD)
The affinity is
relatively low
compared to other
Human PD-1 / Human Surface Plasmon _
~8 UM receptor-ligand
PD-L1 Resonance (SPR) , _
interactions,
suggesting a transient
interaction.
PD-L2 binds to PD-1
Human PD-1 / Human Surface Plasmon ) )
~2 uM with a 2-6 fold higher
PD-L2 Resonance (SPR) o
affinity than PD-L1.[2]
Affinity of a natural
Kaempferol / Human Surface Plasmon o
3.04 x10-7 M compound inhibitor.
PD-1 Resonance (SPR)
[11]
] ) Affinity of a natural
Tannic Acid / Human Surface Plasmon o
1.82x10-6 M compound inhibitor.
PD-1 Resonance (SPR)
[11]
REGN2810 Therapeutic antibody
(Cemiplimab) / Human  High Affinity Not specified with high affinity and
PD-1 specificity.[12]

PD-L1 Expression in Human Cancers

The expression of PD-L1 is a key biomarker for predicting the response to anti-PD-1/PD-L1
therapies.[13][14] Expression levels are highly heterogeneous across different tumor types.[15]
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Cancer Type

PD-L1 Expression Level
(Tumor Cells)

Notes

Non-Small Cell Lung Cancer
(NSCLC)

High

PD-L1 expression is a
predictive biomarker for
immunotherapy response.[13]
[16]

Melanoma

Low to Intermediate

PD-L1 expression is lower
compared to NSCLC; stromal
cell expression is also

important.[16]

Renal Cell Carcinoma (RCC)

Intermediate

Expression levels are
intermediate compared to
NSCLC and melanoma.[16]

Associated with poor

Gastric Cancer Upregulated )
prognosis.[6][17]
. Associated with poor clinical
Colorectal Cancer (CRC) Variable
outcomes.[6]
Expression levels are
Bladder Cancer Variable associated with disease

severity.[6]

Liver Cancer

Variable (High g1)

67.7% of cases show <1%

tumor cell staining.[15]

Pancreatic Cancer

Variable (High g1)

64.6% of cases show <1%

tumor cell staining.[15]

Expression levels are often determined by immunohistochemistry (IHC) and reported as the
percentage of tumor cells (TC) staining positive. g1: TC < 1%; g2: 1% < TC < 50%; g3: TC =

50%.[15]

Experimental Protocols
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Protocol: cDNA Cloning of PD-1 (Subtractive
Hybridization)

This protocol is a conceptual summary based on the methods used for the discovery of PD-1.

[3]

¢ Cell Culture and Apoptosis Induction: Culture a T-cell hybridoma line (e.g., 2B4.11). Induce
apoptosis through a relevant stimulus, such as T-cell receptor (TCR) cross-linking or
glucocorticoids.

o mMRNA Isolation: Isolate poly(A)+ RNA from both the apoptotic (tester) and control (driver)
cell populations at a specific time point post-induction.

o CDNA Synthesis: Synthesize double-stranded cDNA from the tester mRNA population.
e Subtractive Hybridization:

o Hybridize the tester cDNA with an excess of driver mMRNA. This allows sequences
common to both populations to form cDNA-mRNA hybrids.

o Separate the single-stranded, unhybridized cDNA (representing genes upregulated in the
apoptotic cells) from the hybrids using hydroxyapatite chromatography.

o Repeat the hybridization and separation steps to enrich for apoptosis-specific cDNAs.
e Library Construction and Screening:

o Clone the enriched, subtracted cDNA fragments into a suitable vector (e.g., Agt10) to
create a subtracted cDNA library.

o Screen the library using subtracted cDNA probes to identify and isolate positive clones.

e Sequencing and Analysis: Sequence the isolated cDNA clones to identify novel genes. The
sequence for Pdcdl1 was identified through this process.

Protocol: Detection of PD-L1 Expression by
Immunohistochemistry (IHC)
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This is a generalized protocol for detecting PD-L1 in formalin-fixed, paraffin-embedded (FFPE)
tumor tissue.[13][18]

o Sample Preparation: Obtain FFPE tumor tissue sections (4-5 um thick) on charged
microscope slides.

o Deparaffinization and Rehydration: Heat slides to melt paraffin, followed by washes in xylene
and a graded series of ethanol solutions to rehydrate the tissue.

e Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate
buffer, pH 6.0) in a pressure cooker or water bath to unmask the antigen.

e Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block
non-specific protein binding using a protein block solution (e.g., serum from the secondary
antibody host species).

e Primary Antibody Incubation: Incubate the slides with a validated primary antibody clone
specific for PD-L1 (e.g., 22C3, SP142, SP263) at a predetermined optimal concentration and
time.[18]

e Secondary Antibody and Detection:

o Wash slides to remove unbound primary antibody.

o Apply a polymer-based detection system containing a secondary antibody conjugated to
horseradish peroxidase (HRP).

o Wash slides and apply a chromogen substrate, such as diaminobenzidine (DAB), which
produces a brown precipitate at the site of the antigen.

o Counterstaining and Mounting: Lightly counterstain the tissue with hematoxylin to visualize
cell nuclei. Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting
medium.

e Scoring: A pathologist scores the slide by determining the percentage of viable tumor cells
showing partial or complete membrane staining at any intensity. Immune cell staining is also
assessed depending on the specific assay and tumor type.
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Signaling Pathways and Workflows
PD-1 Inhibitory Signaling Pathway

Upon engagement with its ligands (PD-L1 or PD-L2), the tyrosine residues within the ITIM and
ITSM motifs of PD-1's cytoplasmic tail become phosphorylated. This leads to the recruitment of
the tyrosine phosphatase SHP-2 (and possibly SHP-1).[10][19] SHP-2 then dephosphorylates
and inactivates key proximal signaling molecules of the T-cell receptor (TCR) and CD28 co-
stimulatory pathways.[10] This effectively dampens T-cell activation, proliferation, and cytokine
production.[10][19]
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PD-1 signaling pathway upon ligand binding.
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Experimental Workflow for PD-1/PD-L1 Inhibitor
Screening

The screening for novel PD-1 or PD-L1 inhibitors involves a multi-step process, starting from
initial binding assays to complex cell-based functional assays and finally in vivo models.

Phase 1: Binding & Blockade Assays

Binding Affinity Assay
(e.g., SPR, ELISA)

PD-1/PD-L1 Blockade Assay
(e.g., Competition ELISA)

Phase 2: Cell—]vi%ased Functional Assays

T-Cell Activation Assay
(Cytokine release - IL-2, IFN-y)

T-Cell Proliferation Assay

Tumor/T-Cell Co-Culture
(Tumor Cell Killing)

Phase 3: In }/ivo Models

Humanized Mouse Models
(e.g., PD-1 Knock-In)

i

Tumor Xenograft Models
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Workflow for screening PD-1/PD-L1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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